molecular formula C9H8F2O3 B8743167 methyl 3-(difluoromethoxy)benzoate

methyl 3-(difluoromethoxy)benzoate

Cat. No.: B8743167
M. Wt: 202.15 g/mol
InChI Key: HXUJGRNSCPFZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the benzene ring are substituted with a difluoromethoxy group at the 3-position. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-(difluoromethoxy)-, methyl ester typically involves the esterification of 3-(difluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3-(difluoromethoxy)-, methyl ester may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 3-(difluoromethoxy)benzoic acid and methanol.

    Reduction: 3-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(difluoromethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(difluoromethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to molecular targets, thereby affecting its biological activity .

Comparison with Similar Compounds

Uniqueness: methyl 3-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it valuable in the design of molecules with specific biological activities and chemical reactivity.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 3-(difluoromethoxy)benzoate

InChI

InChI=1S/C9H8F2O3/c1-13-8(12)6-3-2-4-7(5-6)14-9(10)11/h2-5,9H,1H3

InChI Key

HXUJGRNSCPFZBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(F)F

Origin of Product

United States

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